molecular formula C28H22N2O4 B2522602 3-(2-naphthamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide CAS No. 888448-33-7

3-(2-naphthamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2522602
CAS No.: 888448-33-7
M. Wt: 450.494
InChI Key: LCOQXJHJDMGJMS-UHFFFAOYSA-N
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Description

3-(2-naphthamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is a synthetic small molecule based on the benzofuran-2-carboxamide scaffold, a structure of high interest in medicinal chemistry and chemical biology research. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Benzofuran carboxamide derivatives are recognized for their potential to modulate protein-protein interactions and aggregation pathways . Specifically, analogous compounds have been investigated as modulators of amyloid-beta (Aβ) aggregation, a key pathological process in Alzheimer's disease research, with some derivatives shown to inhibit Aβ42 fibrillogenesis and provide neuroprotection in cellular models . Furthermore, the benzofuran core is a privileged structure in drug discovery, with related molecules being explored as immunomodulatory agents that block chemotaxis and exhibit activity against cancer cell lines . Other derivatives have demonstrated significant potency as cholinesterase inhibitors, providing tools for neurodegenerative disease research . The structural features of this compound—incorporating a naphthamido moiety and an ethoxyphenyl group—make it a valuable chemical tool for probing biological mechanisms, screening for new therapeutics, and conducting structure-activity relationship (SAR) studies in a laboratory setting.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O4/c1-2-33-24-14-8-6-12-22(24)29-28(32)26-25(21-11-5-7-13-23(21)34-26)30-27(31)20-16-15-18-9-3-4-10-19(18)17-20/h3-17H,2H2,1H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOQXJHJDMGJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-naphthamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. Its molecular formula is C28H22N2O4C_{28}H_{22}N_{2}O_{4}, with a molecular weight of approximately 450.5 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, which include:

  • Enzyme Inhibition : The compound shows potential as an inhibitor for various enzymes, including monoamine oxidase (MAO) isoforms, which are crucial in the metabolism of neurotransmitters and have implications in neurodegenerative diseases and mood disorders .
  • Receptor Modulation : It may interact with cell surface receptors, influencing cellular signaling pathways that could lead to therapeutic effects in conditions like depression and anxiety.
  • Gene Expression Regulation : The compound may also affect the expression of genes involved in inflammation and cancer pathways, suggesting a role in anti-inflammatory and anticancer activities .

Anticancer Properties

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. This is particularly relevant for conditions such as arthritis and other inflammatory diseases where modulation of inflammatory pathways can provide therapeutic benefits .

Case Studies

  • Monoamine Oxidase Inhibition : A study focused on the structure-activity relationship (SAR) of benzofuran derivatives highlighted the potential of this compound as a selective MAO inhibitor. The compound demonstrated high affinity towards MAO-A and MAO-B isoforms, indicating its potential use in treating mood disorders and neurodegenerative diseases .
  • Antihyperlipidemic Activity : Another study investigated the antihyperlipidemic effects of related benzofuran derivatives. Although specific data on this compound was not included, the findings suggest that compounds within this class can significantly reduce triglyceride levels in hyperlipidemic models, indicating a potential for cardiovascular applications .

Data Table

Property Value
Molecular FormulaC28H22N2O4C_{28}H_{22}N_{2}O_{4}
Molecular Weight450.5 g/mol
Potential ActivitiesAnticancer, Antimicrobial, Anti-inflammatory
Target EnzymesMonoamine Oxidase (MAO-A/B)
Experimental ModelHyperlipidemic rats

Comparison with Similar Compounds

Core Benzofuran Scaffold

Modifications at positions 2 (carboxamide) and 3 (amide) dictate target specificity and physicochemical properties. For example, the 2-ethoxyphenyl group in the target compound and its brominated analog (CAS 872609-11-5) introduces moderate hydrophobicity and electron-donating effects, which may influence binding to hydrophobic enzyme pockets .

Substituent Effects

  • Naphthyl vs.
  • Ethoxy vs. Methoxy/Fluoro (Position 2): Ethoxy groups balance hydrophobicity and polarity better than methoxy or fluoro substituents, as seen in compounds from and . This may optimize bioavailability .
  • Aliphatic vs. Aromatic Chains (Position 3): Aliphatic chains (e.g., ethylbutanamido in CAS 888443-42-3) improve solubility but reduce stacking interactions compared to aromatic substituents like biphenyl .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-naphthamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves a multi-step process:

Benzofuran core formation via cyclization of phenol derivatives (e.g., using NaH/THF for cyclization ).

Amide bond formation between the benzofuran carboxyl group and 2-naphthylamine, employing coupling reagents like EDC/HOBt .

Ethoxyphenyl group introduction via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .

  • Optimization : Parameters such as solvent polarity (DMF vs. THF), temperature (reflux vs. microwave-assisted heating), and catalyst loading (e.g., Pd(PPh₃)₄) significantly impact yield. Reaction monitoring via TLC or HPLC is critical .

Q. How can the purity and structural integrity of this compound be validated?

  • Characterization techniques :

  • NMR spectroscopy : Confirm regiochemistry of the ethoxyphenyl and naphthamido groups (e.g., ¹H-NMR δ 7.2–8.5 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~495–500 g/mol) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in benzofuran carboxamide derivatives?

  • Methodology :

Substituent variation : Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy or halogens) to assess impact on bioactivity .

Biological assays : Test analogs against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) to correlate substituent effects with potency .

Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with protein targets (e.g., COX-2 or EGFR) .

Q. How can contradictory data in biological assays be resolved?

  • Case example : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity.
  • Resolution steps :

Standardize protocols : Use identical cell lines (e.g., ATCC-certified) and reagent batches .

Dose-response validation : Repeat assays with 8–10 concentration points to improve curve fitting .

Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to exclude nonspecific effects .

Q. What computational tools predict the pharmacokinetic properties of this compound?

  • ADMET prediction :

  • Software : SwissADME or ADMETLab 2.0 for estimating solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
  • Key parameters :
  • Lipophilicity : cLogP ~3.5 (optimal for blood-brain barrier penetration).
  • Metabolic stability : Predicted t₁/₂ >4 hours in human liver microsomes .

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